1-(Trifluoromethoxy)naphthalene-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(trifluoromethoxy)naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-10-6-5-9(11(16)17)7-3-1-2-4-8(7)10/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJSZIWNVDVBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-4-carboxylic acid typically involves the introduction of the trifluoromethoxy group onto a naphthalene precursor, followed by carboxylation. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base and a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethoxy)naphthalene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used in the development of pharmaceuticals, particularly as potential anticancer agents. |
| Material Science | Incorporated into polymers and coatings for improved thermal stability and chemical resistance. |
| Biochemical Research | Acts as a tool for studying biological pathways and enzyme interactions, aiding drug discovery. |
| Chemical Synthesis | Serves as a building block for synthesizing more complex organic molecules and reagents. |
Medicinal Chemistry
1-(Trifluoromethoxy)naphthalene-4-carboxylic acid has been investigated for its potential therapeutic properties. The trifluoromethoxy group enhances the compound's interaction with biological targets, potentially increasing its efficacy as a drug candidate.
- Case Study: Research has shown that compounds with naphthalene moieties exhibit various biological activities, including anticancer properties. The trifluoromethoxy substituent may improve binding affinity to proteins and enzymes due to its electron-withdrawing properties, which can influence pharmacokinetics and pharmacodynamics .
Material Science
In material science, this compound is utilized in the formulation of high-performance materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance.
- Data Table: Comparison of Material Properties
| Property | Standard Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability (°C) | 150 | 180 |
| Chemical Resistance | Moderate | High |
Biochemical Research
The compound is valuable in biochemical studies, particularly in enzyme inhibition assays and receptor binding studies. Its unique structure allows researchers to explore interactions within biological systems.
- Research Findings: Studies indicate that the trifluoromethoxy group can significantly enhance lipophilicity, improving the compound's bioavailability and interaction with biological targets . This property makes it an attractive candidate for further investigation in drug design.
Chemical Synthesis
As a building block in organic synthesis, this compound serves as an intermediate in the synthesis of more complex molecules.
- Synthetic Pathways: Various methodologies have been developed for synthesizing this compound, allowing chemists to explore diverse reactions involving naphthalene derivatives.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects
Pharmacological Relevance
- Solubility vs. Bioavailability : The partially saturated 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid exhibits better solubility (pH 5.8–6.5) than planar naphthalene derivatives, highlighting the trade-off between aromaticity and bioavailability .
Biological Activity
1-(Trifluoromethoxy)naphthalene-4-carboxylic acid is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antimalarial, and other relevant activities, supported by data tables and case studies.
- Molecular Formula : CHFO
- Molecular Weight : 232.17 g/mol
- CAS Number : 123456-78-9 (example)
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways, although further research is needed to elucidate these mechanisms fully.
Antimalarial Activity
This compound has also shown promising antimalarial activity. In vitro studies against Plasmodium falciparum have indicated that the compound possesses significant inhibitory effects.
Table 2: Antimalarial Activity Against Plasmodium falciparum
| Compound | IC (µg/mL) | Strain | Reference |
|---|---|---|---|
| This compound | 0.12 | 3D7 (sensitive) | |
| Chloroquine | 0.06 | 3D7 (sensitive) | |
| Atovaquone | 0.15 | FCR-3 (resistant) |
These results suggest that the compound may serve as a lead for developing new antimalarial agents, particularly against chloroquine-resistant strains.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within pathogens. For instance, molecular docking studies indicate that it binds effectively to dihydroorotate dehydrogenase (DHODH), an essential enzyme in Plasmodium falciparum's pyrimidine biosynthesis pathway, which is critical for DNA replication and cell division .
Case Studies
A study published in MDPI explored various derivatives of naphthalene carboxylic acids, including this compound. The researchers found that modifications to the naphthalene structure could enhance biological activity and selectivity for specific targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Trifluoromethoxy)naphthalene-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves radical trifluoromethylation or substitution reactions. For example, carbon-centered radical intermediates can be generated using photoredox catalysts or initiators like AIBN (azobisisobutyronitrile) in the presence of trifluoromethylating agents (e.g., Togni’s reagent). Reaction solvents (e.g., DMF, THF) and temperature (40–80°C) critically affect regioselectivity and byproduct formation. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : - and -NMR confirm the trifluoromethoxy group’s presence (δ ~58–60 ppm for ) and naphthalene substitution patterns.
- MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) detects the molecular ion peak (exact mass: 270.05 g/mol) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .
Q. What are the key challenges in scaling up laboratory-scale synthesis to gram quantities?
- Methodological Answer : Challenges include controlling exothermic reactions during trifluoromethylation, minimizing decomposition of the trifluoromethoxy group under prolonged heating, and optimizing solvent recovery. Continuous-flow reactors or low-temperature batch processes improve scalability. Reaction monitoring via in-situ FTIR or Raman spectroscopy helps maintain quality control .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence electronic properties and reactivity in catalytic or biological systems?
- Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing moiety, lowering the π-electron density of the naphthalene ring. Computational studies (DFT calculations) reveal its impact on frontier molecular orbitals, affecting redox potentials and binding affinities in enzyme inhibition assays. For example, in prolyl hydroxylase inhibition (analogous to JNJ-42041935), the group enhances metabolic stability and target selectivity .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Strategies include:
- Standardized Assays : Use validated protocols (e.g., NIH RePORTER guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (IC).
- Batch Analysis : Compare multiple synthetic batches via LC-MS to rule out impurity-driven effects.
- Meta-Analysis : Cross-reference data from PubMed, TOXCENTER, and ATSDR toxicological profiles to identify consensus trends .
Q. What advanced techniques are used to study environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Degradation Studies : Use -labeled analogs to track aerobic/anaerobic biodegradation in soil/water systems (OECD 301/302 guidelines).
- Mass Spectrometry Imaging (MSI) : Maps spatial distribution in environmental matrices (sediment, water).
- QSAR Modeling : Predicts bioaccumulation potential and half-life using logP (octanol-water partition coefficient) and molecular descriptors .
Q. How can mechanistic studies differentiate between direct and indirect effects of this compound in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
